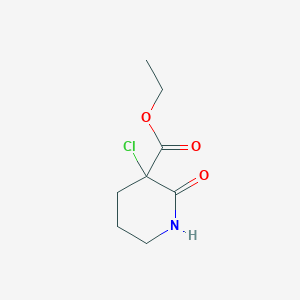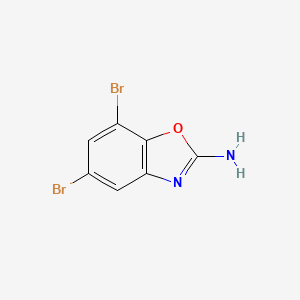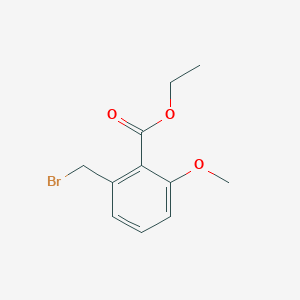
ethyl 2-(bromomethyl)-6-methoxybenzoate
概要
説明
ethyl 2-(bromomethyl)-6-methoxybenzoate is an organic compound with the molecular formula C11H13BrO3 It is a derivative of benzoic acid and features a bromomethyl group and a methoxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
ethyl 2-(bromomethyl)-6-methoxybenzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 6-methoxybenzoate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in a solvent like carbon tetrachloride or chlorobenzene under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-bromomethyl-6-methoxybenzoate may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
ethyl 2-(bromomethyl)-6-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) in methanol are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium are employed.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with various functional groups depending on the nucleophile used.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: The primary product is the corresponding alcohol.
科学的研究の応用
ethyl 2-(bromomethyl)-6-methoxybenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It is utilized in the preparation of polymers and other advanced materials.
作用機序
The mechanism of action of ethyl 2-bromomethyl-6-methoxybenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution, while the methoxy group can participate in various oxidation and reduction reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis .
類似化合物との比較
Similar Compounds
Methyl 2-bromobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-methoxybenzoate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Ethyl 4-bromomethylbenzoate: The bromomethyl group is positioned differently on the benzene ring, leading to different reactivity patterns.
Uniqueness
ethyl 2-(bromomethyl)-6-methoxybenzoate is unique due to the presence of both a bromomethyl and a methoxy group on the benzene ring. This combination of functional groups provides a distinct reactivity profile, making it a valuable intermediate in various chemical transformations.
特性
分子式 |
C11H13BrO3 |
|---|---|
分子量 |
273.12 g/mol |
IUPAC名 |
ethyl 2-(bromomethyl)-6-methoxybenzoate |
InChI |
InChI=1S/C11H13BrO3/c1-3-15-11(13)10-8(7-12)5-4-6-9(10)14-2/h4-6H,3,7H2,1-2H3 |
InChIキー |
HMEBUWRVVLVFOF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=CC=C1OC)CBr |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1S,3R]1-Aminomethyl-3,4-dihydro-5,6-dihydroxy-3-phenyl-1H-2-benzopyran hydrochloride](/img/structure/B8724041.png)

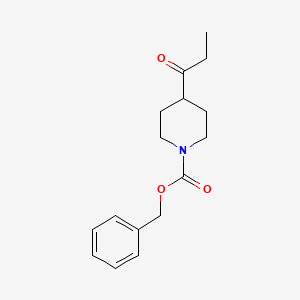
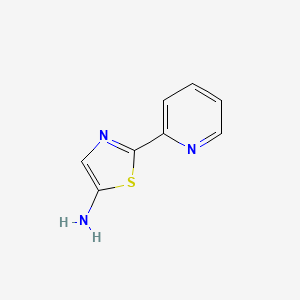
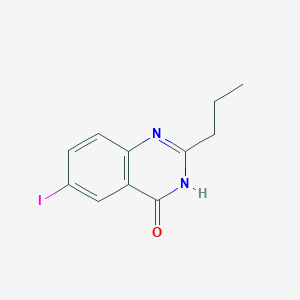
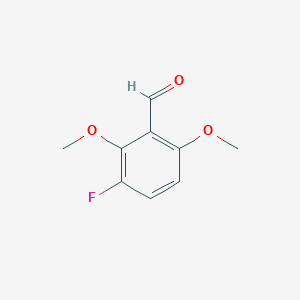
![2-Methoxy-5-[(prop-2-yn-1-yl)oxy]benzoic acid](/img/structure/B8724094.png)

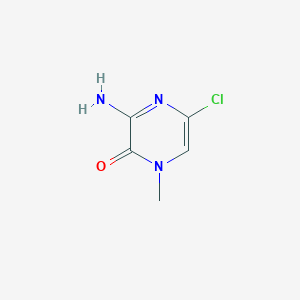
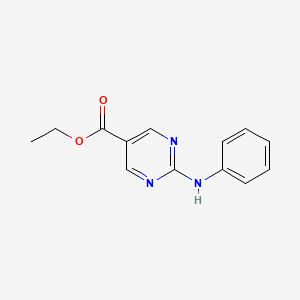
![N-(Pyridin-4-yl)benzo[d]isoxazol-3-amine](/img/structure/B8724112.png)

